

Ytterbium-176: A Comprehensive Technical Guide to its Nuclear Structure and Decay Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ytterbium-176**

Cat. No.: **B092624**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ytterbium-176 (^{176}Yb) is a stable, naturally occurring isotope of the rare-earth element ytterbium, distinguished by its significant applications in nuclear medicine and fundamental physics research. Comprising approximately 12.9% of natural ytterbium, this isotope serves as the primary precursor for the production of the therapeutic radionuclide Lutetium-177 (^{177}Lu), a cornerstone in the development of next-generation cancer therapies.[\[1\]](#)[\[2\]](#)[\[3\]](#) This technical guide provides an in-depth analysis of the nuclear structure and decay properties of ^{176}Yb , compiled from evaluated nuclear data and key experimental findings.

Nuclear Structure of Ytterbium-176

The ^{176}Yb nucleus, with 70 protons and 106 neutrons, is a well-deformed, even-even nucleus. Its structure is characterized by collective rotational and vibrational modes of excitation. The ground state has a spin and parity of 0^+ .[\[4\]](#)

Energy Levels and Rotational Bands

The low-lying excited states of ^{176}Yb are organized into rotational bands, which are characteristic of deformed nuclei. The ground-state rotational band is the most prominent feature of the level scheme. The energy levels of this band, along with other excited states,

have been extensively studied through various experimental techniques, including Coulomb excitation, inelastic neutron scattering, and (n,γ) reactions.[5][6][7]

The table below summarizes the adopted energy levels of ^{176}Yb , including their spin and parity assignments, as compiled in the Evaluated Nuclear Structure Data File (ENSDF).[5][6]

Level Energy (keV)	Spin and Parity (Jπ)	Half-life	Decay Mode(s)
0.0	0 ⁺	Stable	-
82.1	2 ⁺	1.8 ns	IT
272.2	4 ⁺	12.5 ps	IT
565.0	6 ⁺	3.6 ps	IT
957.8	8 ⁺	1.6 ps	IT
1049.8	8 ⁻	11.4 s	IT
1070.7	0 ⁺		
1139.9	2 ⁺		
1260.5	3 ⁻		
1339.5	4 ⁺		

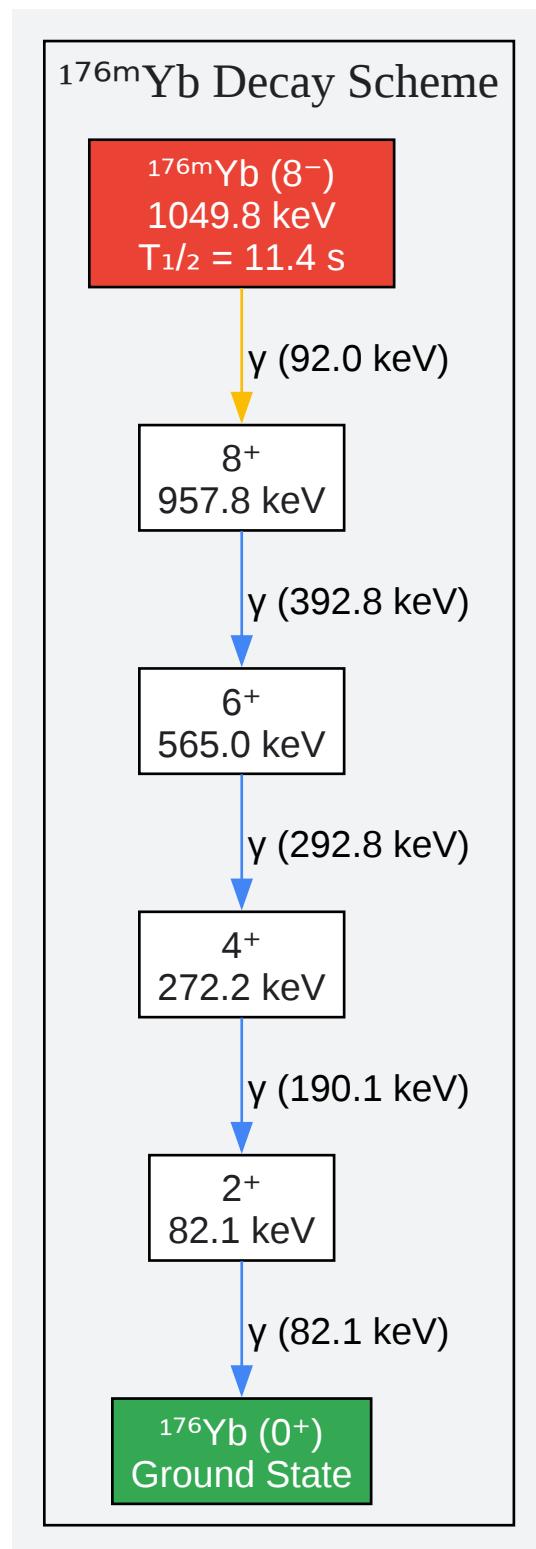
Gamma Transitions and Transition Probabilities

The de-excitation of the excited states of ^{176}Yb occurs primarily through the emission of gamma rays. The energies and relative intensities of these gamma transitions provide crucial information about the nuclear structure. The reduced electric quadrupole transition probabilities, B(E2), are a measure of the collective nature of the excitations and the deformation of the nucleus.[2][8]

The following table presents the properties of the principal gamma transitions in ^{176}Yb , including their energies, multipolarities, and B(E2) values for key transitions within the ground-state rotational band.[5][6]

Initial Level Energy (keV)	Final Level Energy (keV)	Gamma Energy (keV)	Multipolarity	B(E2) [↑] (W.u.)
82.1	0.0	82.1	E2	205 ± 5
272.2	82.1	190.1	E2	290 ± 20
565.0	272.2	292.8	E2	310 ± 30
957.8	565.0	392.8	E2	-
1139.9	82.1	1057.8	E2	-
1339.5	272.2	1067.3	E2	-

Decay Properties of Ytterbium-176


While ^{176}Yb is a stable isotope, it possesses a long-lived nuclear isomer, $^{176\text{m}}\text{Yb}$. A nuclear isomer is a metastable state of an atomic nucleus, in which the nucleus exists in an excited state for a longer time than ordinary excited states.

The $^{176\text{m}}\text{Yb}$ Isomer

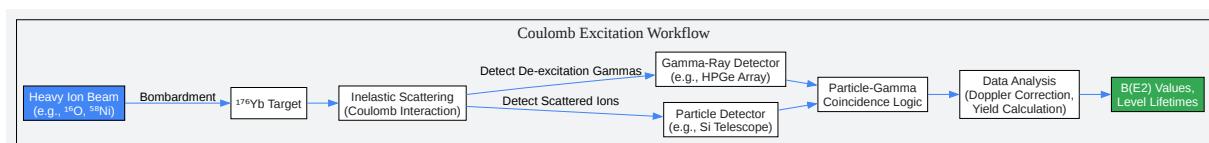
The $^{176\text{m}}\text{Yb}$ isomer has an excitation energy of 1049.8 keV and a half-life of 11.4 seconds.^[4] It has a spin and parity of 8^- . The decay of this isomeric state back to the ground state of ^{176}Yb proceeds through a cascade of gamma-ray emissions.

Decay Scheme of $^{176\text{m}}\text{Yb}$

The decay of $^{176\text{m}}\text{Yb}$ populates several intermediate excited states before reaching the stable ground state of ^{176}Yb . The detailed decay scheme, including the energies of the emitted gamma rays and the sequence of populated levels, is crucial for understanding the nuclear structure in this region.

[Click to download full resolution via product page](#)

Decay scheme of the ^{176m}Yb isomer.


Experimental Methodologies

The nuclear structure and decay properties of ^{176}Yb have been elucidated through a variety of sophisticated experimental techniques. These experiments are designed to populate the excited states of the nucleus and to precisely measure the energies and properties of the emitted radiation.

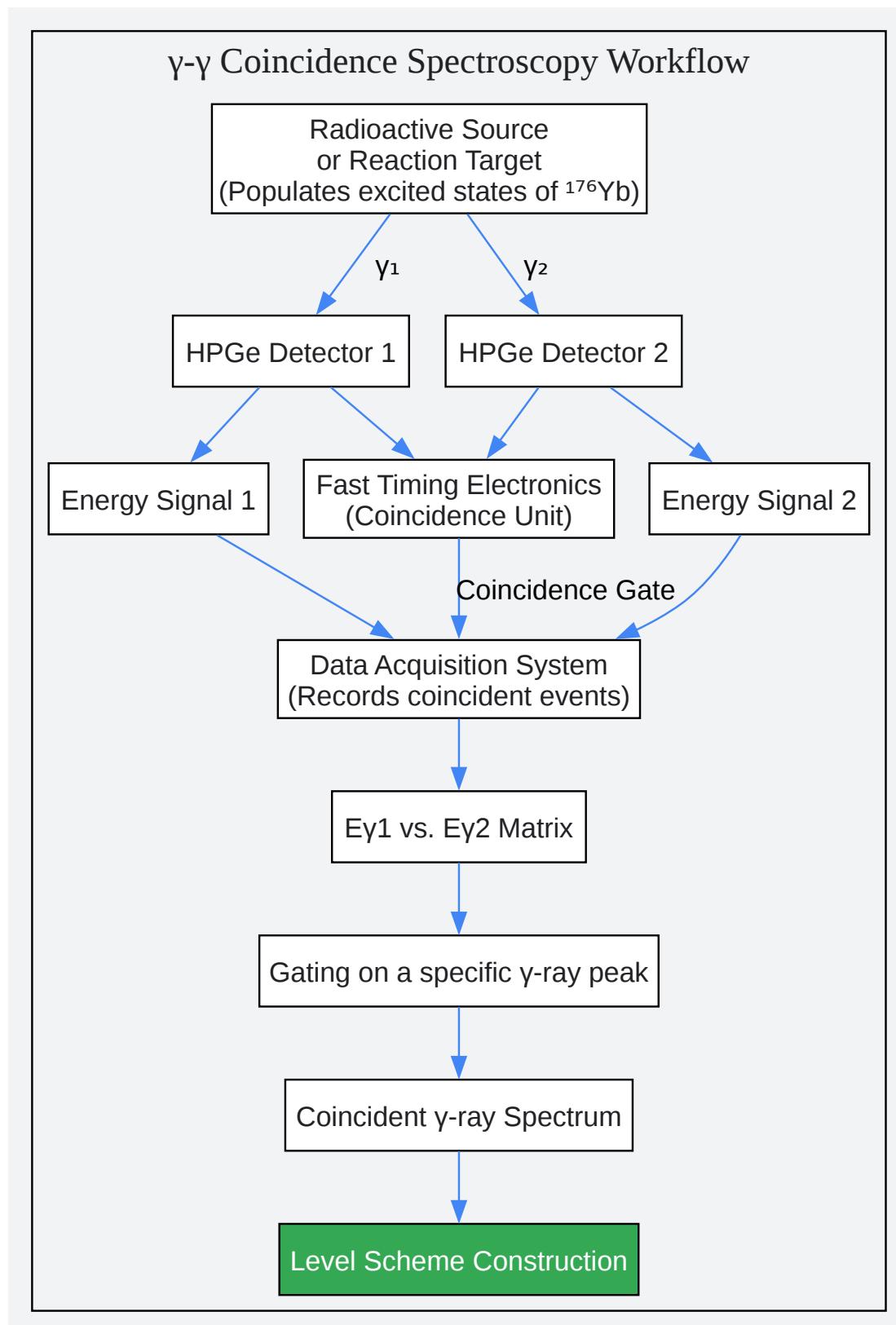
Coulomb Excitation

Coulomb excitation is a powerful technique for studying the collective properties of nuclei.^[9] ^[10] In this method, a beam of charged particles, such as heavy ions, with an energy below the Coulomb barrier, is used to inelastically scatter off a target containing ^{176}Yb . The electromagnetic interaction between the projectile and the target nucleus excites the nucleus to higher energy levels. By detecting the de-excitation gamma rays in coincidence with the scattered particles, the probabilities of these transitions ($B(E2)$ values) can be determined, providing a direct measure of the nuclear deformation.

Experimental Workflow for Coulomb Excitation:

[Click to download full resolution via product page](#)

Workflow for a Coulomb excitation experiment.


Neutron Capture Gamma-Ray Spectroscopy ((n,y) Reaction)

The (n,γ) reaction is a highly effective method for populating a wide range of excited states in a nucleus.^{[11][12]} A target of ¹⁷⁶Yb is irradiated with a beam of neutrons. When a neutron is captured by a ¹⁷⁶Yb nucleus, it forms an excited state of ¹⁷⁷Yb, which then decays via beta emission to ¹⁷⁷Lu. However, by studying the prompt gamma rays emitted during the de-excitation of the compound nucleus, one can obtain detailed information about the level structure of the nucleus. High-resolution germanium detectors are typically used to measure the gamma-ray energies with high precision.

Gamma-Gamma Coincidence Spectroscopy

To unravel complex decay schemes, gamma-gamma coincidence spectroscopy is employed.^[13] This technique involves using two or more gamma-ray detectors to simultaneously detect multiple gamma rays emitted in a cascade from an excited nucleus. By requiring that two gamma rays are detected within a very short time window (on the order of nanoseconds), it is possible to establish which gamma rays are in cascade and thus build up the level scheme of the nucleus.

Experimental Workflow for Gamma-Gamma Coincidence Spectroscopy:

[Click to download full resolution via product page](#)

Workflow for γ-γ coincidence spectroscopy.

Theoretical Interpretation

The experimental data on the nuclear structure of ^{176}Yb are interpreted within the framework of theoretical models of the atomic nucleus. For deformed nuclei like ^{176}Yb , the Rotational Model provides a good description of the low-lying energy levels as rotational states of a deformed core.[14][15] More sophisticated models, such as the Projected Shell Model (PSM), provide a microscopic description of the nuclear structure by considering the interactions of individual nucleons in a deformed potential.[12][16] These models are essential for understanding the underlying single-particle and collective degrees of freedom that give rise to the observed properties of the nucleus.

Conclusion

Ytterbium-176 is a stable isotope with a rich and well-characterized nuclear structure. Its significance extends from fundamental nuclear physics, where it serves as a testing ground for models of deformed nuclei, to applied science, where it is a critical starting material for the production of the life-saving medical radioisotope Lutetium-177. The detailed understanding of its energy levels, transition probabilities, and the decay of its isomeric state is a testament to the power of modern experimental and theoretical nuclear physics. This comprehensive guide provides a foundation for researchers and professionals working with this important isotope, enabling further advancements in both basic science and medical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nuclear data sheets for A = 176 (Journal Article) | OSTI.GOV [osti.gov]
- 2. B(E2) Values [nndc.bnl.gov]
- 3. Isotopes of ytterbium - Wikipedia [en.wikipedia.org]
- 4. Nuclear spectroscopy using the neutron capture reaction [inis.iaea.org]
- 5. Nuclear Data Sheets for A = 176 [inis.iaea.org]

- 6. Nuclear Structure Studies With the Inelastic Neutron Scattering Reaction and Gamma-Ray Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data Acquisition and Analysis Software for Gamma Coincidence Spectrometry | NIST [nist.gov]
- 8. arxiv.org [arxiv.org]
- 9. Coulomb excitation - Wikipedia [en.wikipedia.org]
- 10. indico.cern.ch [indico.cern.ch]
- 11. Data acquisition and analysis software for gamma coincidence spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. info.ornl.gov [info.ornl.gov]
- 14. kth.se [kth.se]
- 15. www0.mi.infn.it [www0.mi.infn.it]
- 16. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Ytterbium-176: A Comprehensive Technical Guide to its Nuclear Structure and Decay Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092624#ytterbium-176-nuclear-structure-and-decay-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com